molecular formula C13H18O2S B1425064 6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid CAS No. 1082602-24-1

6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

Cat. No. B1425064
M. Wt: 238.35 g/mol
InChI Key: GLZLGKPLGFUROM-UHFFFAOYSA-N
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Description

“6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid” is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors . They also exhibit many pharmacological properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form pyrazolo[4,3-b]pyridine-6-carboxylates, which can be converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .


Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a five-membered ring containing one sulfur atom . The specific structure of “6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid” could not be found in the available literature.


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, a reaction in the presence of two equivalents of 2,6-di-tert-butyl-4-methyl phenyl (BHT) confirmed that this reaction proceeds through a radical pathway . Mechanistically, an iminyl radical initially generates by a single-electron-transfer (SET) process .

Scientific Research Applications

Synthesis and Chemical Properties

6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid and its derivatives are primarily used in chemical synthesis and have various applications due to their unique chemical properties. For instance, Sabnis and Rangnekar (1992) described an efficient synthesis of 3-hetaryl-tetrahydrobenzo[b]thiophenes, highlighting the versatility of these compounds in creating novel chemical structures (Sabnis & Rangnekar, 1992). Similarly, Adib et al. (2014) reported a simple method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates, demonstrating the potential of these compounds in various chemical reactions (Adib et al., 2014).

Antimicrobial and Antifungal Activity

A significant application of these compounds is in the development of antimicrobial and antifungal agents. For example, Kathiravan et al. (2017) synthesized novel arylidene derivatives of tetrahydrobenzo[b]thiophene carboxylic acid, which showed good antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus, indicating their potential in drug discovery (Kathiravan et al., 2017).

Biological Evaluation and Drug Discovery

These compounds are also significant in the field of drug discovery and development. In a study by Raghavendra et al. (2017), various derivatives of tetrahydrobenzo[b]thiophene carboxylic acid were synthesized and evaluated for their antimicrobial and antioxidant properties, with some compounds exhibiting promising activity against various microorganisms (Raghavendra et al., 2017).

Pharmaceutical and Material Science Applications

The derivatives of 6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have also found applications in pharmaceuticals and material science. For instance, Sabnis and Rangnekar (1989) explored the synthesis of azo benzo[b]thiophene derivatives and their application as disperse dyes, indicating their utility in the field of materials science (Sabnis & Rangnekar, 1989).

Future Directions

Thiophene derivatives have been the focus of many recent studies due to their potential as biologically active compounds . Future research may continue to explore novel synthesis methods and potential applications in medicinal chemistry .

properties

IUPAC Name

6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h7-8H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZLGKPLGFUROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
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6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
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6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Reactant of Route 6
6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

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